N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the class of dibenzo[b,f][1,4]oxazepines, which are known for their diverse biological activities, including neuropharmacological effects. The compound's unique structure contributes to its classification as a potential therapeutic agent.
The compound is identified by the Chemical Abstracts Service number 921890-50-8 and has a molecular formula of CHNO, with a molecular weight of 418.4 g/mol . This compound is part of a larger family of oxazepine derivatives, which have been studied for their applications in treating various neurological disorders due to their interaction with neurotransmitter systems.
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide typically involves multi-step organic reactions. While specific detailed procedures for this exact compound may not be widely documented in the literature, similar compounds are synthesized using methods such as:
The synthesis requires careful control of reaction conditions (temperature, solvent choice) to ensure high yield and purity of the final product.
The molecular structure of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide can be represented using various structural formulas:
CCN1C(=O)c2cc(NC(=O)c3ccc(OC)cc3OC)ccc2Oc2ccccc21
HKAJMZRELUHPNU-UHFFFAOYSA-N
The structure includes:
The chemical reactivity of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide can be explored through various reaction pathways:
These reactions highlight the compound's versatility in synthetic organic chemistry.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide is believed to exert its pharmacological effects through modulation of neurotransmitter systems. Its mechanism may involve:
The physical properties of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide include:
While specific data on solubility and stability are not provided in the literature, compounds with similar structures typically exhibit moderate solubility in organic solvents.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide has potential applications in several scientific fields:
This compound represents a promising area for further research into its therapeutic potential and underlying mechanisms of action.
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1